molecular formula C19H18N2O2S B2426919 N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide CAS No. 301176-78-3

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide

Cat. No. B2426919
CAS RN: 301176-78-3
M. Wt: 338.43
InChI Key: JVQNRUDQJNHIAK-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based molecules, which have been studied extensively for their biological activities.

Scientific Research Applications

Antitumor Activity

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide: has been investigated for its antitumor potential. Researchers synthesized a series of related compounds and evaluated their antiproliferative activity against cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung cancer). Notably, compounds 5a, 5c, and 6a demonstrated potent antiproliferative effects. Among them, compound 6a exhibited the best inhibitory activity against HeLa cells, with an IC50 value of 1.6 ± 0.8 μM. Further studies revealed that compound 6a induced cell apoptosis and caused G1-phase arrest in the cell division cycle .

Reactive Oxygen Species (ROS) Modulation

Overproduction of reactive oxygen species (ROS) in the body is associated with various health problems related to aging, including cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. Compounds like N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide may play a role in ROS modulation, potentially contributing to therapeutic strategies for these conditions .

Rational Drug Design

The thiazole moiety, present in this compound, has been widely studied for its potential antitumor activities. Thiazole derivatives have even been developed into clinical drugs, such as Dabrafenib and Dasatinib. Piperazine, another component of this compound, is also essential in rational drug design. For instance, Imatinib, a well-known anticancer agent, contains a piperazine moiety. Researchers continue to explore novel compounds with thiazole and piperazine moieties for their therapeutic potential .

Neuroprotective Effects

While specific studies on N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide are limited, its structural features suggest potential neuroprotective effects. Thiazole derivatives have been investigated for their ability to protect neurons and mitigate neurodegenerative conditions. Further research could explore this compound’s impact on neuronal health .

Anti-Inflammatory Properties

Given the diverse biological activities associated with thiazole-containing compounds, it’s worth investigating whether N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide exhibits anti-inflammatory effects. Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable targets for drug development .

Metabolic Disorders

Although not directly studied for metabolic disorders, the compound’s unique structure warrants exploration in this area. Thiazole derivatives have shown promise in modulating metabolic pathways, including glucose metabolism and lipid homeostasis. Investigating the effects of N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide on metabolic processes could yield interesting findings .

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)18(22)21-19-20-12-17(24-19)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNRUDQJNHIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide

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